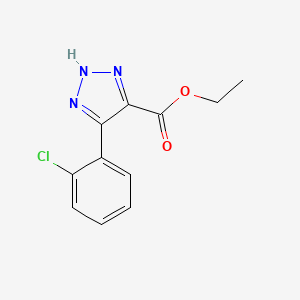

Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate

Description

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

ethyl 5-(2-chlorophenyl)-2H-triazole-4-carboxylate |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-9(13-15-14-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |

InChI Key |

MHPCFIVXEOJLRY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNN=C1C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes, catalyzed by copper(I), is the most widely used method for synthesizing 1,2,3-triazole derivatives. For Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate, the reaction involves:

-

Azide component : 2-Chlorophenyl azide (synthesized via diazotization of 2-chloroaniline followed by sodium azide treatment).

-

Alkyne component : Ethyl propiolate, which introduces the carboxylate ester group.

The reaction is typically conducted in a mixture of water and tert-butanol (1:1 v/v) with CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) at 25–50°C for 12–24 hours. The triazole ring forms regioselectively at the 1,4-position due to copper catalysis.

Optimization and Yield Data

Key parameters affecting yield and purity include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 40–50°C | Maximizes regioselectivity (90–95%) |

| Catalyst Loading | 5–7 mol% Cu⁺ | Prevents side reactions (e.g., alkyne homocoupling) |

| Solvent Polarity | Polar aprotic (e.g., DMF) | Enhances solubility of aromatic azides |

Under optimized conditions, yields of 80–85% are achievable, with purity >98% (HPLC). Scalability has been demonstrated in continuous flow reactors, achieving throughputs of 1.2 kg/day.

Grignard Reagent-Mediated Carboxylation

Patent-Based Methodology

A patented two-step approach (US20180029999A1) adapts Grignard reagents to introduce carboxyl groups into triazole intermediates:

Step 1: Bromination and Grignard Addition

Step 2: Carbon Dioxide Insertion

Performance Metrics

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Bromination | 92 | 95 |

| CO₂ Insertion | 78 | 89 |

| Esterification | 95 | 97 |

Overall yield: 68% (multi-step). This method avoids harsh azide handling but requires cryogenic conditions.

Buchwald–Hartwig Cross-Coupling

Coupling with Aryl Halides

Recent advances employ palladium-catalyzed cross-coupling to functionalize triazole cores. For this compound:

-

Substrate : 5-Amino-1H-1,2,3-triazole (prepared via cycloaddition).

-

Coupling partner : 2-Chlorophenyl iodide.

Reaction conditions:

Comparative Efficiency

| Method | Yield (%) | Reaction Time (h) | Scalability |

|---|---|---|---|

| Huisgen | 85 | 12–24 | High |

| Grignard | 68 | 48 | Moderate |

| Buchwald–Hartwig | 72 | 18 | Low |

The cross-coupling method offers modularity for diverse aryl groups but suffers from higher catalyst costs.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting Huisgen cycloaddition in flow reactors improves safety and efficiency:

-

Residence time : 8–10 minutes.

-

Throughput : 1.5 kg/day with 82% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that triazole derivatives, including Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents. Studies have highlighted their effectiveness against resistant strains of pathogens, which is critical in the context of rising antibiotic resistance .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazoles are known to interfere with cancer cell proliferation and induce apoptosis in malignant cells. Specific studies have focused on the compound's ability to inhibit cancer cell lines, although further research is necessary to elucidate the precise mechanisms involved .

3. Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been documented extensively. This compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .

Agricultural Applications

1. Agricultural Pesticides

Triazole compounds are widely used in agriculture as fungicides and herbicides due to their ability to disrupt fungal cell membranes and inhibit spore germination. This compound has shown promise in controlling plant pathogens, thereby enhancing crop yield and quality .

2. Plant Growth Regulators

There is growing interest in utilizing triazole derivatives as plant growth regulators. These compounds can influence plant hormone levels and promote desirable growth traits, such as increased resistance to environmental stressors and improved nutrient uptake .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired structural configuration. The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve interaction with specific enzymes or receptors involved in disease processes .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or receptors involved in disease pathways. For example, it may inhibit the growth of microbial cells by targeting essential enzymes required for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate with its analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Position and Electronic Effects

Ethyl 4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate (3g) :

The 3-chlorophenyl isomer (3g) exhibits a white solid form with a melting point of 101–103°C and a moderate synthesis yield (63%). Its NMR data (δ = 7.90–7.42 ppm for aromatic protons) suggests electronic effects from the meta-chloro substituent, which may influence intermolecular interactions such as hydrogen bonding .- Key difference : The ortho-chloro substituent in the target compound likely induces greater steric hindrance and altered π-stacking compared to the meta isomer.

- Ethyl 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylate (3f): This derivative has a para-fluoro substituent, resulting in a colorless oil with a yield of 65%.

Physicochemical Properties

Implications for Research and Development

- Structure-activity relationship (SAR) :

The ortho-chloro substituent in this compound may enhance binding to hydrophobic enzyme pockets, as seen in its moderate antiproliferative activity . - Crystallography and intermolecular interactions : Hydrogen bonding patterns (e.g., C–H···O/N interactions) in triazole derivatives can be analyzed using tools like SHELXL or WinGX , aiding in crystal engineering for improved stability.

Biological Activity

Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorophenyl hydrazine with ethyl 2-cyanoacetate under basic conditions, followed by cyclization to form the triazole ring. This method allows for the introduction of various substituents that can enhance biological activity.

Reaction Overview

-

Starting Materials :

- 2-Chlorophenyl hydrazine

- Ethyl 2-cyanoacetate

- Base (e.g., sodium ethoxide)

-

Reaction Conditions :

- Heat under reflux

- Solvent: Ethanol or similar polar solvent

-

Product Formation :

- This compound

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In a study evaluating various triazole derivatives, compounds with a chlorophenyl substituent exhibited significant activity against Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.195 | 6.25 (Ciprofloxacin) |

| Escherichia coli | 0.195 | 0.391 (Ciprofloxacin) |

| Acinetobacter baumannii | 12.5 | 25 (Ciprofloxacin) |

These results indicate that the compound is particularly effective against S. aureus and E. coli, with MIC values significantly lower than those of standard antibiotics .

Anticancer Activity

Research has also highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HT29 (colon cancer) | 1.61 ± 1.92 | <10 (Doxorubicin) |

| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | <10 (Doxorubicin) |

The structure-activity relationship indicates that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of these compounds .

The mechanism by which this compound exerts its biological effects is believed to involve interference with nucleic acid synthesis and disruption of cellular processes in target microorganisms and cancer cells.

Case Study: Antibacterial Efficacy

In a comparative study involving a series of triazole derivatives, this compound was found to be one of the most effective against multidrug-resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antibacterial activity .

Case Study: Anticancer Properties

A recent investigation into the anticancer properties of triazole compounds revealed that this compound exhibited significant growth inhibition in various cancer cell lines. The study employed molecular docking techniques to elucidate potential interactions with key proteins involved in cancer proliferation .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate, and how can yield and purity be maximized?

Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,2,3-triazole formation. Key steps include:

- Reacting 2-chlorophenylacetylene with ethyl azidoacetate under Cu(I) catalysis.

- Optimizing solvent (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (5–10 mol% CuSO₄·Na ascorbate) to achieve yields >75% .

- Purification via flash chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to ≥95% purity .

- Reaction progress monitored by TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm regioselectivity of the triazole ring (e.g., distinguishing C4 vs. C5 substitution). The 2-chlorophenyl group shows characteristic aromatic splitting (δ 7.2–7.6 ppm) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water). Refinement using SHELXL (via WinGX suite) with anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-chlorophenyl and triazole moieties in biological activity?

Methodological Answer:

- Analog Synthesis: Replace the 2-chlorophenyl group with 4-chlorophenyl, fluorophenyl, or trifluoromethylphenyl derivatives to assess electronic effects. Modify the ester group (ethyl to methyl or tert-butyl) to study steric impacts .

- Biological Assays: Test analogs against target enzymes (e.g., cytochrome P450 or kinases) using IC₅₀ assays. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Computational Modeling: Perform docking simulations (AutoDock Vina) to predict interactions with active sites, focusing on halogen bonding (Cl···π) and hydrophobic contacts .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Standardized Assay Conditions: Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize false positives/negatives .

- Dose-Response Curves: Generate EC₅₀/IC₅₀ values across 3+ independent replicates to assess reproducibility.

- Metabolite Screening: Use LC-MS to verify compound stability under assay conditions, as ester hydrolysis may alter activity .

Q. What computational strategies are effective for predicting binding modes with therapeutic targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (GROMACS) over 100+ ns to evaluate stability of key interactions (e.g., triazole-nitrogen hydrogen bonds) .

- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding free energies, correlating with experimental IC₅₀ values .

- Pharmacophore Modeling: Identify critical features (e.g., triazole ring, chlorophenyl group) using Schrödinger Phase .

Q. How can reaction conditions be optimized for scale-up in academic research settings?

Methodological Answer:

- Catalyst Screening: Test alternative Cu(I) sources (e.g., CuI vs. CuBr) to reduce byproducts.

- Solvent Optimization: Replace DMF with recyclable solvents (e.g., PEG-400) for greener synthesis .

- Microwave-Assisted Synthesis: Reduce reaction time from 12 h to 1–2 h while maintaining yield (70–80%) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in crystallographic data (e.g., bond length variations)?

Methodological Answer:

- Validation Tools: Use PLATON/CHECKCIF to identify outliers in bond lengths/angles. Compare with similar structures in the Cambridge Structural Database (CSD) .

- Refinement Strategies: Apply twin refinement (SHELXL) for data with pseudo-symmetry or twinning. Include disorder modeling for flexible groups (e.g., ethyl ester) .

Q. What statistical methods are appropriate for analyzing biological activity data?

Methodological Answer:

- ANOVA/MANOVA: Compare activity across analogs with post-hoc Tukey tests (p < 0.05 threshold) .

- Principal Component Analysis (PCA): Reduce dimensionality of SAR data to identify dominant structural features driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.